
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline
Overview
Description
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline is an organic compound with the molecular formula C13H23NOSi. It is a derivative of aniline, where the aniline ring is substituted with a tert-butyldimethylsilyl group and an ethoxy group. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline typically involves the protection of aniline followed by the introduction of the tert-butyldimethylsilyl group. One common method includes the reaction of aniline with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the removal of the tert-butyldimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. The synthesis typically involves the reaction of an appropriate aniline derivative with a TBDMS-protected ethylene glycol ether. This method allows for the selective protection of functional groups, facilitating further chemical modifications.
Biological Applications
1. Anti-Cancer Activity
Recent studies have evaluated the anti-proliferative effects of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline on various cancer cell lines. For instance, compounds derived from this structure were tested for their cytotoxicity and showed promising results against multiple cancer types, with IC50 values indicating significant anti-tumor activity. The incorporation of different substituents at the ortho position of the phenyl ring was found to influence the anti-proliferative potency significantly .
2. STING Agonists in Immunotherapy
The compound has been explored as part of a platform for STING (Stimulator of Interferon Genes) agonists, which are being developed for use in antibody-drug conjugates (ADCs). These STING agonists have shown potential in enhancing immune responses against tumors, making them valuable in cancer immunotherapy . The TBDMS group aids in optimizing the pharmacokinetic properties of these agonists, improving their efficacy and reducing toxicity.
3. Neuroprotective Properties
Research has indicated that derivatives of this compound exhibit neuroprotective effects against amyloid-beta aggregation, a hallmark of Alzheimer's disease. The compound's ability to inhibit fibril formation suggests its potential as a therapeutic agent for neurodegenerative disorders .
Material Science Applications
1. Polymer Chemistry
The presence of the TBDMS group allows for the incorporation of this compound into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronic devices and coatings .
2. Fluorescent Dyes
Compounds similar to this compound have been utilized in synthesizing fluorescent dyes due to their ability to modify electronic properties through functionalization. These dyes are essential in biological imaging and sensor applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in synthetic applications, where precise control over the reaction pathway is needed .
Comparison with Similar Compounds
Similar Compounds
- **4-((Tert-butyldimethylsilyl)oxy)methyl)aniline
- (Tert-butyldimethylsilyloxy)acetaldehyde
- 2-(Tert-butyldimethylsilyloxy)ethanol
Uniqueness
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both the tert-butyldimethylsilyl and ethoxy groups allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)aniline is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews various studies that have investigated the biological effects, mechanisms of action, and therapeutic potential of this compound and its derivatives.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its solubility and stability. The general structure can be represented as follows:
Research indicates that compounds related to this compound exhibit anti-proliferative activity through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, preventing cells from proceeding through mitosis. This effect was observed in various cancer cell lines, indicating its potential as an anticancer agent .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, which contributes to its anti-tumor effects. This was demonstrated through assays that measured apoptotic markers in treated cells .
- Tubulin Binding : It has been established that this compound binds to tubulin at the colchicine-binding site, similar to other known anticancer agents. This binding disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death .
Anti-Proliferative Activity
A series of studies evaluated the anti-proliferative effects of this compound across different cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | <0.5 | |
HCT116 (Colon Cancer) | 0.8 | |
A549 (Lung Cancer) | 1.2 | |
HeLa (Cervical Cancer) | 0.7 |
These values indicate that the compound exhibits potent anti-cancer activity, particularly against breast and cervical cancer cell lines.
Case Studies
- Study on Endothelial Cells : In a study examining the effects on endothelial cells, treatment with the compound led to a significant decrease in cell proliferation and migration, suggesting its potential use in targeting tumor vasculature .
- Combination Therapy : Another case study explored the effects of combining this compound with other chemotherapeutics. The combination resulted in enhanced anti-tumor efficacy compared to monotherapy, highlighting its potential as part of multi-drug regimens .
Properties
IUPAC Name |
4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2Si/c1-14(2,3)18(4,5)17-11-10-16-13-8-6-12(15)7-9-13/h6-9H,10-11,15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBWAMJLFGFSAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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